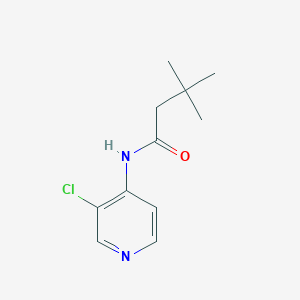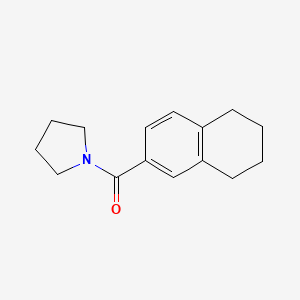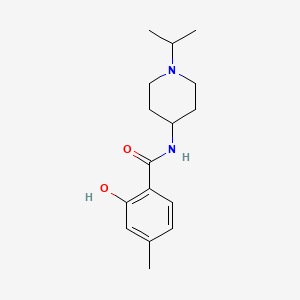![molecular formula C12H15NOS B7501219 Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7501219.png)
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is commonly referred to as AZMM and is a member of the ketone family. AZMM has been found to exhibit unique properties that make it suitable for use in various research applications. In
Applications De Recherche Scientifique
AZMM has been found to exhibit various applications in scientific research. One of its primary applications is in the development of novel drugs. AZMM has been shown to exhibit potent inhibitory activity against various enzymes, including proteases, kinases, and phosphodiesterases. This property makes AZMM suitable for use in the development of drugs that target these enzymes. Additionally, AZMM has been found to exhibit anticancer activity, making it a potential candidate for the development of anticancer drugs.
Mécanisme D'action
The mechanism of action of AZMM involves the inhibition of enzymes through covalent modification. AZMM contains a reactive ketone group that can react with the nucleophilic residues present in the active site of enzymes. This covalent modification results in the irreversible inhibition of the enzyme, leading to a decrease in its activity. The specificity of AZMM for different enzymes is determined by the structure of the active site and the availability of nucleophilic residues.
Biochemical and Physiological Effects
AZMM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that AZMM inhibits the activity of various enzymes, including proteases, kinases, and phosphodiesterases. Additionally, AZMM has been found to exhibit anticancer activity in various cancer cell lines. In vivo studies have shown that AZMM exhibits low toxicity, making it a potential candidate for use in drug development.
Avantages Et Limitations Des Expériences En Laboratoire
AZMM exhibits various advantages and limitations for lab experiments. One of the advantages of AZMM is its high potency and specificity for different enzymes. This property makes AZMM suitable for use in the development of drugs that target specific enzymes. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. One of the limitations of AZMM is its reactivity towards nucleophilic residues. This property makes it difficult to use AZMM in experiments that involve the study of enzymes with nucleophilic residues in their active site.
Orientations Futures
There are various future directions for the study of AZMM. One of the future directions is the development of novel drugs that target specific enzymes using AZMM as a lead compound. Additionally, the study of the mechanism of action of AZMM can provide insights into the design of novel inhibitors of enzymes. Furthermore, the study of the anticancer activity of AZMM can lead to the development of novel anticancer drugs. Finally, the study of the toxicity of AZMM can provide insights into its potential use in drug development.
Conclusion
In conclusion, AZMM is a chemical compound that exhibits various unique properties that make it suitable for use in scientific research. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. AZMM exhibits various applications in scientific research, including the development of novel drugs and the study of enzyme inhibition. Additionally, AZMM exhibits low toxicity, making it a potential candidate for use in drug development. There are various future directions for the study of AZMM, including the development of novel drugs and the study of its mechanism of action and toxicity.
Méthodes De Synthèse
The synthesis of AZMM involves the reaction of 4-(methylsulfanylmethyl)benzaldehyde with azetidine in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism to yield AZMM. The synthesis of AZMM is relatively simple and can be achieved in high yield and purity. The purity of AZMM can be enhanced through recrystallization or column chromatography.
Propriétés
IUPAC Name |
azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-15-9-10-3-5-11(6-4-10)12(14)13-7-2-8-13/h3-6H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOSPCAYJANETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)N2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-[4-(methylsulfanylmethyl)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(furan-2-yl)-3-methyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501150.png)

![3,4-dihydro-2H-quinolin-1-yl-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]methanone](/img/structure/B7501162.png)


![N-benzyl-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7501186.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3-chlorobenzamide](/img/structure/B7501194.png)

![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
![azetidin-1-yl(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7501208.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-3-carboxamide](/img/structure/B7501211.png)
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)

![1-oxo-N-[[2-(trifluoromethoxy)phenyl]methyl]-2H-isoquinoline-3-carboxamide](/img/structure/B7501229.png)